molecular formula C8H11FN2O B13030775 (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

Cat. No.: B13030775
M. Wt: 170.18 g/mol
InChI Key: SNKPNKLWTBUEMR-YFKPBYRVSA-N
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Description

(S)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine is a chiral amine derivative featuring a pyridine ring substituted with fluorine and methoxy groups. The (S)-enantiomer is distinguished by its stereochemical configuration, which can significantly influence its pharmacological profile, including receptor binding affinity and metabolic stability . The fluorine atom at the 5-position likely enhances electronegativity and bioavailability, while the methoxy group at the 2-position may modulate steric and electronic interactions with biological targets.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11FN2O/c1-5(10)7-3-6(9)4-11-8(7)12-2/h3-5H,10H2,1-2H3/t5-/m0/s1

InChI Key

SNKPNKLWTBUEMR-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(N=CC(=C1)F)OC)N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of 5-Fluoro-2-methoxypyridine Precursors

  • Starting from fluoroacetophenone derivatives, nucleophilic substitution with sodium methoxide introduces the methoxy group at the 2-position of the pyridine ring.
  • Bromination of the ethanone intermediate yields bromo-substituted pyridines, which are key intermediates for subsequent coupling reactions.
  • Acid-catalyzed bromination and formylation steps are employed to functionalize the pyridine ring further, facilitating the attachment of the ethanamine moiety or other substituents.

Introduction of the Ethanamine Side Chain

  • The chiral ethanamine group is introduced via reductive amination or nucleophilic substitution reactions on the corresponding pyridine-3-carbaldehyde or bromoethanone intermediates.
  • Reductive amination typically involves reacting the aldehyde intermediate with an appropriate chiral amine source under mild conditions, followed by reduction using borane-dimethyl sulfide complex or similar reducing agents in tetrahydrofuran (THF).
  • Alternative methods include palladium-catalyzed coupling reactions where aryl halides are coupled with amine-containing fragments under basic conditions using ligands such as XantPhos and catalysts like Pd2(dba)3 at elevated temperatures (~110 °C).

Chiral Resolution and Purification

  • The stereochemistry (S-configuration) is controlled either by using chiral starting materials or by chiral resolution techniques post-synthesis.
  • Purification is achieved by silica gel chromatography or preparative high-performance liquid chromatography (prep-HPLC), ensuring high enantiomeric purity.

Representative Experimental Procedure (Adapted from Method C in Literature)

Step Reagents & Conditions Description
1 Substituted pyridin-2-amine (1 eq), substituted pyridine-2-carbaldehyde (1 eq), methanol, p-toluenesulfonic acid (0.2 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq), 70 °C, 12 h Formation of imidazo[1,2-a]pyridin-3-amine intermediate
2 HCl/dioxane, methanol, 20 °C, 12 h Acid treatment to modify amine functionality
3 Aryl halide (e.g., 1-bromo-3-fluorobenzene) (1.2 eq), t-BuONa (2 eq), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), toluene, 110 °C, 12 h under N2 Palladium-catalyzed coupling to introduce aryl substituent
4 Purification by prep-HPLC Isolation of pure product

This method can be adapted for the preparation of (S)-1-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-amine by selecting appropriate starting materials and chiral amine sources.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Solvent Methanol, Toluene, THF Methanol used for condensation; toluene for Pd-catalyzed coupling
Temperature 20 °C to 110 °C Lower temps for acid treatments; higher temps for coupling
Catalysts Pd2(dba)3, XantPhos For cross-coupling reactions
Bases t-BuONa, Sodium methoxide Used for deprotonation and nucleophilic substitutions
Reaction Time 5 - 24 hours Varies by step; typically 12 h for key transformations
Purification Silica gel chromatography, Prep-HPLC Ensures high purity and enantiomeric excess
Yield Moderate to high (50-85%) Depending on step and substrates

Research Findings and Optimization Notes

  • The fluorine substituent at the 5-position enhances the compound’s binding affinity in biological assays, necessitating careful preservation of this group during synthesis.
  • Methoxy substitution at the 2-position is introduced early in the synthetic route via nucleophilic substitution to ensure regioselectivity and stability under reaction conditions.
  • Palladium-catalyzed cross-coupling reactions are preferred for their efficiency and tolerance of functional groups, enabling the introduction of the ethanamine side chain with high stereochemical control.
  • Reductive amination using borane complexes in THF provides a mild and effective method for converting aldehyde intermediates to the desired chiral amines without racemization.
  • Chiral purity is critical; thus, use of enantiomerically pure starting materials or chiral resolution techniques post-synthesis is standard practice.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups into the pyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Enantiomers often exhibit divergent biological activities due to differences in chiral recognition by enzymes or receptors. For example, the (S)-configuration might confer higher binding affinity to specific targets compared to the (R)-form, as seen in other chiral amines (e.g., beta-blockers) .

2.1.2. 1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine
This analogue (CAS 1935635-11-2) replaces the 5-fluoro and 2-methoxy groups with a 3-trifluoromethyl substituent. The trifluoromethyl group increases lipophilicity and metabolic stability, which may enhance blood-brain barrier penetration compared to the target compound . However, the absence of a methoxy group could reduce hydrogen-bonding interactions with targets.

Compound Name Substituents (Pyridine Ring) Molecular Weight CAS Number Key Properties
(S)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine 5-F, 2-OMe 200.21 (est.) Not provided High electronegativity, chiral center
(R)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine 5-F, 2-OMe 200.21 (est.) Not provided Enantiomeric divergence
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine 3-CF3 206.17 1935635-11-2 High lipophilicity

Functional Group Variations

2.2.1. (S)-1-(3,5-Dimethoxyphenyl)propan-2-amine Hydrochloride
This compound (CAS 104371-23-5) replaces the pyridine ring with a dimethoxyphenyl group and extends the carbon chain. The aromatic methoxy groups may enhance solubility but reduce π-π stacking interactions compared to the pyridine core in the target compound. The extended alkyl chain could also alter pharmacokinetics .

2.2.2. Ethyl 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) A complex heterocyclic derivative from , this compound integrates pyran and pyrazole rings.

Biological Activity

(S)-1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine, a chiral compound with the molecular formula C8H11FN2OC_8H_{11}FN_2O and a molecular weight of approximately 170.19 g/mol, is a pyridine derivative known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with fluorine and methoxy groups, along with an ethanamine moiety. This unique structure enhances its binding affinity to various biological targets, particularly in neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that it may bind to specific receptors and enzymes involved in neurotransmitter synthesis and degradation, potentially influencing neurological functions and disorders .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. In vitro studies have demonstrated its ability to modulate neurotransmitter levels, which could be beneficial in treating conditions like depression and anxiety. The presence of the fluorine atom is believed to enhance its selectivity for neurotransmitter receptors .

Antifibrotic Activity

Recent studies have explored the antifibrotic potential of compounds structurally related to this compound. For instance, similar pyridine derivatives showed promising results in inhibiting collagen expression in hepatic stellate cells, indicating potential applications in liver fibrosis treatment .

Study on Neurotransmitter Modulation

A study published in 2020 investigated the effects of this compound on serotonin and dopamine levels in rat models. The results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects .

Antifibrotic Activity Assessment

In a study examining antifibrotic properties, this compound was tested alongside other pyridine derivatives. The compound demonstrated a dose-dependent reduction in collagen type I alpha 1 (COL1A1) protein expression in cultured hepatic stellate cells .

Research Findings Summary

Study Objective Findings Reference
Neurotransmitter ModulationAssess effects on serotonin/dopamine levelsSignificant increase in serotonin; potential antidepressant effects
Antifibrotic ActivityEvaluate collagen expression inhibitionDose-dependent reduction in COL1A1 expression

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